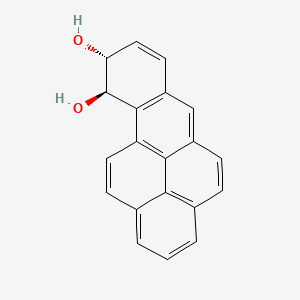
4-(5-Phenylpentyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Phenylpentyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a phenyl group attached to a pentyl chain, which is further connected to another phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenylpentyl)phenol typically involves the alkylation of phenol with 5-phenylpentyl halides under basic conditions. The reaction can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base, and the reaction is usually conducted in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reduction of this compound can lead to the formation of hydroquinones. Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic hydroxyl group activates the aromatic ring towards substitution reactions. Reagents like nitric acid (HNO3) can introduce nitro groups to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid, sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Nitro-phenyl derivatives, halogenated phenols.
Aplicaciones Científicas De Investigación
4-(5-Phenylpentyl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of polymers and resins.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals, including additives for plastics and coatings.
Mecanismo De Acción
The mechanism of action of 4-(5-Phenylpentyl)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Phenol: The parent compound with a simpler structure, lacking the extended alkyl chain.
4-Hexylresorcinol: A phenolic compound with a hexyl group, known for its antiseptic properties.
2,4-Dichlorophenol: A chlorinated phenol used in the synthesis of herbicides.
Uniqueness: 4-(5-Phenylpentyl)phenol is unique due to its extended alkyl chain and additional phenyl group, which confer distinct chemical and physical properties
Propiedades
Número CAS |
57344-26-0 |
|---|---|
Fórmula molecular |
C17H20O |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
4-(5-phenylpentyl)phenol |
InChI |
InChI=1S/C17H20O/c18-17-13-11-16(12-14-17)10-6-2-5-9-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2 |
Clave InChI |
QMEJLBAKRCZJSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
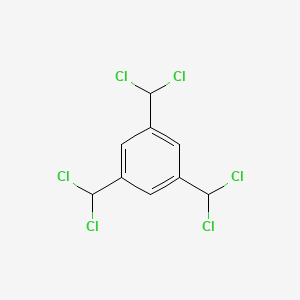
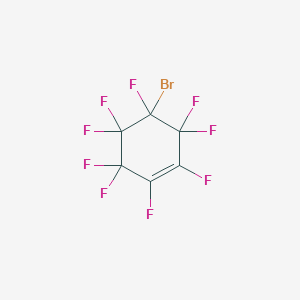
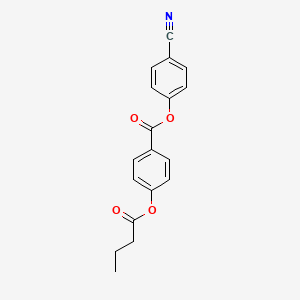

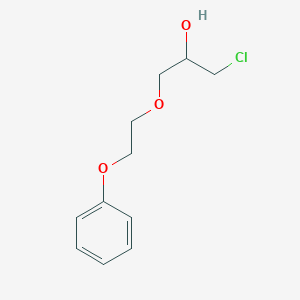
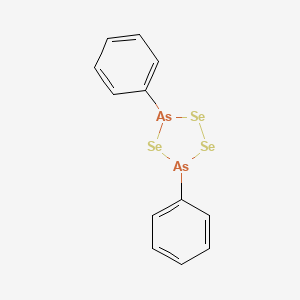
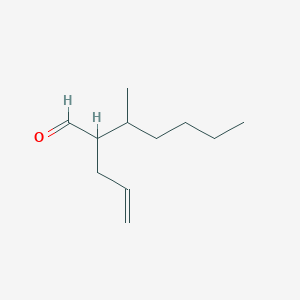

![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)

